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Abstract
(1-methyl-1H-indol-2-yl)methanol, CAS number 1485-22-9, is a key heterocyclic building

block in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure

in numerous biologically active compounds.[1][2] This guide provides a comprehensive

technical overview of its chemical properties, reliable synthetic protocols, purification strategies,

and analytical characterization. We delve into the causality behind experimental choices,

offering field-proven insights for researchers, scientists, and drug development professionals. A

significant application, its role as a precursor in the synthesis of partial agonists for peroxisome

proliferator-activated receptors (PPARα and PPARγ) for treating type 2 diabetes, is also

discussed.[3]

Core Physicochemical & Safety Profile
Understanding the fundamental properties and safety requirements of a reagent is the bedrock

of sound experimental design. (1-methyl-1H-indol-2-yl)methanol is a solid at room

temperature.[4] Its molecular structure, featuring a methylated indole core with a primary

alcohol at the 2-position, dictates its reactivity and handling protocols.
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The key physicochemical descriptors for this compound are summarized below.

Property Value Source

CAS Number 1485-22-9 [3][4][5]

Molecular Formula C₁₀H₁₁NO [4][5]

Molecular Weight 161.20 g/mol [4][5]

IUPAC Name (1-methylindol-2-yl)methanol [5]

Physical State Solid [4]

Canonical SMILES CN1C2=CC=CC=C2C=C1CO [5]

Safety & Handling
This compound is classified as toxic if swallowed and causes serious eye damage.[4] Proper

personal protective equipment (PPE), including gloves and eye/face protection, is mandatory.

[4][6] All manipulations should be performed in a well-ventilated area or a chemical fume hood.

[6][7]

Hazard Information Handling & Storage Recommendations

GHS Hazard Statements
H301: Toxic if swallowed. H318: Causes serious

eye damage.[4]

Incompatible Materials Strong oxidizing agents.[4][6]

Hazardous Decomposition Carbon oxides, Nitrogen oxides.[4]

Storage Conditions
Store in a cool, dry, well-ventilated place in

tightly sealed containers.[6]

First Aid (Eyes)

Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing and seek immediate

medical attention.[4][6]

First Aid (Ingestion)
If swallowed, seek immediate medical

assistance.[6]
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Synthesis and Purification
The most direct and common synthetic route to (1-methyl-1H-indol-2-yl)methanol is the

reduction of the corresponding aldehyde, 1-methyl-1H-indole-2-carbaldehyde. This

transformation is a cornerstone reaction in organic chemistry, converting a carbonyl group into

a primary alcohol.

Synthetic Rationale and Reagent Selection
The reduction of an aldehyde to a primary alcohol can be achieved with various hydride

reagents. Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation

due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride

(LiAlH₄), and ease of handling.[8] NaBH₄ selectively reduces aldehydes and ketones without

affecting other functional groups like esters or amides.[8] The reaction is typically performed in

a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate

alkoxide to yield the final alcohol product. While LiAlH₄ is also effective, it is far more reactive

and requires anhydrous conditions and more stringent handling procedures.[9]

1-methyl-1H-indole-2-carbaldehyde Sodium Borohydride (NaBH4)
in Methanol (Solvent)

Reduction Aqueous Workup &
Extraction

Reaction Quench (1-methyl-1H-indol-2-yl)methanolFlash ChromatographyCrude Product Purified Product

Click to download full resolution via product page

Synthetic workflow for (1-methyl-1H-indol-2-yl)methanol.

Detailed Experimental Protocol: Reduction of 1-methyl-
1H-indole-2-carbaldehyde
This protocol is adapted from general procedures for the reduction of indole aldehydes.[9][10]

Materials:

1-methyl-1H-indole-2-carbaldehyde

Sodium Borohydride (NaBH₄)

Methanol (MeOH), anhydrous
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Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Deionized water

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M

concentration).

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution,

add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow,

portion-wise addition is crucial to control the exothermic reaction and prevent excessive

hydrogen gas evolution.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting aldehyde is fully consumed (typically 1-2 hours).

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly

add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Causality Note: The

acidic NH₄Cl protonates and neutralizes the borate species and any remaining hydride,

safely terminating the reaction.

Workup - Extraction: Remove the methanol under reduced pressure. To the remaining

aqueous residue, add deionized water and extract the product with dichloromethane (3x

volumes). Combine the organic layers.

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and

concentrate the solvent in vacuo to yield the crude product.
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Purification
The crude (1-methyl-1H-indol-2-yl)methanol is typically purified by flash column

chromatography on silica gel.[9]

Protocol: Flash Chromatography

Column Packing: Pack a glass column with silica gel using a slurry method with an

appropriate non-polar solvent like hexane or petroleum ether.

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto

the top of the packed column.

Elution: Elute the column with a solvent gradient, typically starting with a low polarity mixture

and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate

in petroleum ether or hexane (e.g., starting from 5:1 petroleum ether/EtOAc).[9]

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing

the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure to afford the purified (1-methyl-1H-indol-2-yl)methanol as a solid.

Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic

techniques. While specific spectra for the N-methylated compound are not readily available in

public literature, the expected shifts can be reliably predicted based on data for the parent

compound, (1H-indol-2-yl)methanol.[9]
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Technique
Expected Observations for (1-methyl-1H-
indol-2-yl)methanol

¹H NMR

~7.6-7.1 ppm: Multiplets corresponding to the 4

aromatic protons on the benzene ring. ~6.4

ppm: Singlet for the C3-H proton. ~4.8 ppm:

Singlet for the two -CH₂OH protons. ~3.7 ppm:

Singlet for the three N-CH₃ protons. ~2.0 ppm:

Broad singlet for the -OH proton (may be

exchangeable with D₂O).

¹³C NMR

~137-110 ppm: Signals for the 8 aromatic

carbons of the indole ring. ~101 ppm: Signal for

the C3 carbon. ~58 ppm: Signal for the -CH₂OH

carbon. ~31 ppm: Signal for the N-CH₃ carbon.

Mass Spec (MS) Expected [M+H]⁺ ion at m/z = 162.09.

Infrared (IR)

Broad absorption band around 3300-3400 cm⁻¹

(O-H stretch), and characteristic C-H and

aromatic C=C stretching frequencies.

Reactivity and Application in Drug Discovery
The primary alcohol functional group makes (1-methyl-1H-indol-2-yl)methanol a versatile

intermediate. It can undergo oxidation to the corresponding aldehyde or carboxylic acid,

esterification, or conversion to a leaving group (e.g., tosylate or halide) for subsequent

nucleophilic substitution reactions.

Its most notable application is as a key reagent in the synthesis of partial agonists for PPARα

and PPARγ, which are targeted in the treatment of type 2 diabetes.[3] The indole moiety serves

as a critical scaffold that can be further functionalized to achieve desired binding affinities and

pharmacological profiles.
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Drug Discovery Pipeline

(1-methyl-1H-indol-2-yl)methanol
(Key Building Block)

Multi-step Organic Synthesis
(e.g., etherification, coupling reactions)

PPARα / PPARγ Partial Agonists
(Final Drug Candidates)

Therapeutic Application:
Treatment of Type 2 Diabetes
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Role as an intermediate in developing diabetes therapeutics.

Conclusion
(1-methyl-1H-indol-2-yl)methanol is a valuable and versatile chemical intermediate with a

well-defined profile. Its synthesis via the reduction of the corresponding aldehyde is a robust

and scalable process. The established protocols for its synthesis, purification, and

characterization, combined with its demonstrated utility in constructing complex molecules for

drug discovery, particularly for metabolic diseases, underscore its importance to the scientific

community. Adherence to proper safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b073441?utm_src=pdf-body-img
https://www.benchchem.com/product/b073441?utm_src=pdf-body
https://www.benchchem.com/product/b073441?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. (1-METHYL-1H-INDOL-2-YL)-METHANOL | 1485-22-9 [chemicalbook.com]

4. aksci.com [aksci.com]

5. (1-methyl-1H-indol-2-yl)methanol | C10H11NO | CID 295652 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. assets.thermofisher.cn [assets.thermofisher.cn]

7. actylislab.com [actylislab.com]

8. masterorganicchemistry.com [masterorganicchemistry.com]

9. rsc.org [rsc.org]

10. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen
fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(1-methyl-1H-indol-2-yl)methanol CAS number 1485-
22-9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073441#1-methyl-1h-indol-2-yl-methanol-cas-
number-1485-22-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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